3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a methoxymethyl group attached to the nitrogen atom of the pyrazolone ring, which can influence its chemical reactivity and biological properties.
Mechanism of Action
Target of Action
The primary targets of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that this compound interacts with its targets in a way that induces changes at the molecular level .
Biochemical Pathways
The biochemical pathways affected by this compound are yet to be determined. Current research is focused on identifying these pathways and understanding their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are currently being studied. Early research suggests that this compound may have significant effects at the cellular level, but more detailed studies are needed to fully understand these effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is an area of active research. Factors such as temperature, pH, and the presence of other compounds can potentially affect the activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-3,5-dioxo-4,5-dihydro-1H-pyrazole with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolones.
Scientific Research Applications
3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Pyrazolones, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3,5-dioxo-4,5-dihydro-1H-pyrazole: A precursor in the synthesis of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one.
3-Methoxymethyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one: A similar compound with a phenyl group instead of a methyl group.
Uniqueness
This compound is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological properties. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound in various research applications.
Biological Activity
3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this pyrazolone derivative, focusing on its mechanism of action, biochemical pathways, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₉N₃O
- IUPAC Name : this compound
This compound features a methoxymethyl group that enhances its solubility and potential interactions with biological targets, making it a valuable candidate for further study.
Target of Action
Current research has not fully elucidated the specific biological targets of this compound. However, preliminary studies suggest that it may interact with various enzymes and receptors involved in metabolic pathways.
Mode of Action
The compound is believed to induce molecular changes upon interaction with its targets. This could involve modulation of enzyme activity or alteration of receptor signaling pathways, although the precise mechanisms remain to be clarified through further research.
Biochemical Pathways
Research is ongoing to identify the specific biochemical pathways affected by this compound. Initial findings indicate potential involvement in pathways related to inflammation and pain modulation, which are common therapeutic targets for pyrazolone derivatives.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in cell cultures.
- Analgesic Properties : Early studies suggest potential analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
In Vivo Studies
Preliminary in vivo studies have indicated that this compound may possess analgesic properties. Animal models treated with the compound exhibited reduced pain responses compared to control groups, suggesting its potential as a therapeutic agent for pain management.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazolone derivatives similar to this compound:
Chemical Reactions and Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Reaction between 1-methyl-3,5-dioxo-4,5-dihydro-1H-pyrazole and methoxymethyl chloride.
- Conditions : Conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.
Properties
IUPAC Name |
5-(methoxymethyl)-2-methyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-8-6(9)3-5(7-8)4-10-2/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRRGZLIDLAYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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